molecular formula C26H20 B14258539 1,8-Bis(3-ethenylphenyl)naphthalene CAS No. 189093-25-2

1,8-Bis(3-ethenylphenyl)naphthalene

Cat. No.: B14258539
CAS No.: 189093-25-2
M. Wt: 332.4 g/mol
InChI Key: KPVIBFUGNXJRKQ-UHFFFAOYSA-N
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Description

1,8-Bis(3-ethenylphenyl)naphthalene is an organic compound with the molecular formula C26H20 It is a derivative of naphthalene, where two ethenylphenyl groups are attached at the 1 and 8 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(3-ethenylphenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 3-ethenylphenyl bromide.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.

    Catalyst and Reagents: Palladium(0) catalysts, such as Pd(PPh3)4, are commonly used along with a base like potassium carbonate (K2CO3) in an organic solvent like toluene.

    Reaction Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(3-ethenylphenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of ethyl-substituted naphthalene derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

1,8-Bis(3-ethenylphenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,8-Bis(3-ethenylphenyl)naphthalene depends on its specific application. For example, in organic electronics, its conjugated structure allows for efficient charge transport, making it useful in OLEDs. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored through computational modeling and experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and use as a non-nucleophilic base.

    1,8-Bis(phenylethynyl)naphthalene: Used in the synthesis of metal carbonyl cluster complexes.

    1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) due to their emissive properties.

Uniqueness

1,8-Bis(3-ethenylphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials with tailored properties for specific applications in chemistry, biology, and materials science.

Properties

CAS No.

189093-25-2

Molecular Formula

C26H20

Molecular Weight

332.4 g/mol

IUPAC Name

1,8-bis(3-ethenylphenyl)naphthalene

InChI

InChI=1S/C26H20/c1-3-19-9-5-13-22(17-19)24-15-7-11-21-12-8-16-25(26(21)24)23-14-6-10-20(4-2)18-23/h3-18H,1-2H2

InChI Key

KPVIBFUGNXJRKQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC(=C4)C=C

Origin of Product

United States

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